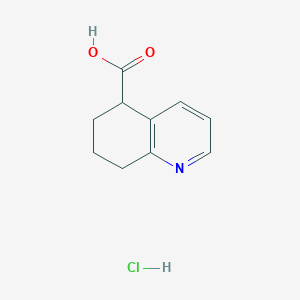

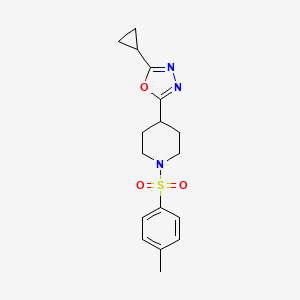

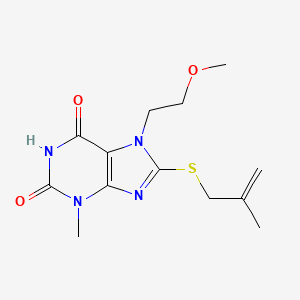

![molecular formula C8H14ClNO2 B2833586 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride CAS No. 2219353-61-2](/img/structure/B2833586.png)

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 2219353-61-2 . It is related to “methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride” which has the CAS Number: 2219353-86-1 . The compound is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride” is1S/C9H15NO2.ClH/c1-12-8(11)4-7-5-9(2-3-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

The molecular weight of “methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride” is 205.68 . It is a powder and is stored at 4 degrees Celsius . For “2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride”, more detailed physical and chemical properties such as melting point, boiling point, and density would be available in specialized chemical databases.Scientific Research Applications

Reductive Cleavage and Transformations

The study by Molchanov et al. (2016) explores the reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates using zinc in acetic acid. This process facilitates the formation of 1,3-amino alcohols, which subsequently cyclize to yield bi- or tricyclic lactams or lactones. This research highlights the chemical versatility of azaspiroheptane derivatives in synthetic organic chemistry (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Spirocyclic Scaffolds in Drug Design

Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding these novel amino acids to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. Their work underscores the potential of spirocyclic compounds in medicinal chemistry and drug discovery efforts (Radchenko, Grygorenko, & Komarov, 2010).

Antibacterial Activity

Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showing potent antibacterial activity against respiratory pathogens. This application demonstrates the role of azaspiroheptane derivatives in developing new antibacterial agents, especially for treating respiratory tract infections (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

Spirocyclic Oxetanes in Synthetic Chemistry

Gurry, McArdle, and Aldabbagh (2015) reported on the synthesis of spirocyclic oxetanes, demonstrating their conversion into benzimidazoles. This work contributes to the knowledge of spirocyclic compound synthesis, offering insights into the construction of complex molecular architectures (Gurry, McArdle, & Aldabbagh, 2015).

Diversity-Oriented Synthesis of Azaspirocycles

Wipf, Stephenson, and Walczak (2004) detailed the diversity-oriented synthesis of azaspirocycles, providing a pathway to heterocyclic compounds like 5-azaspiro[2.4]heptanes. Their work emphasizes the utility of azaspirocycles in drug discovery, showcasing the potential for creating novel therapeutic agents (Wipf, Stephenson, & Walczak, 2004).

Safety and Hazards

The safety information for “methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)3-6-4-8(1-2-8)5-9-6;/h6,9H,1-5H2,(H,10,11);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJXVMPAMRYESG-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NC2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12C[C@H](NC2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(5-Azaspiro[2.4]heptan-6-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

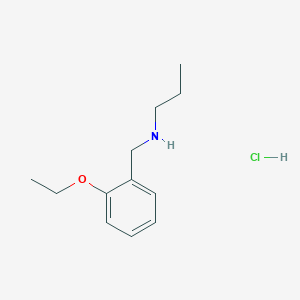

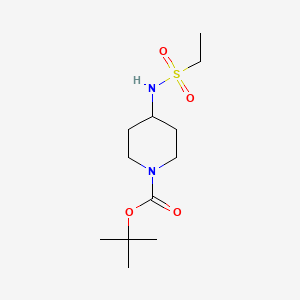

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833505.png)

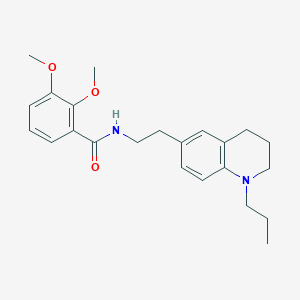

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)

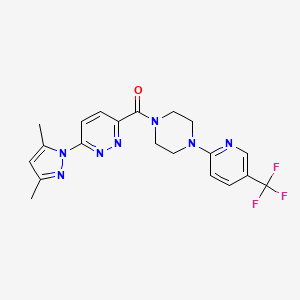

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)

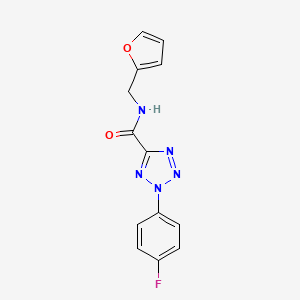

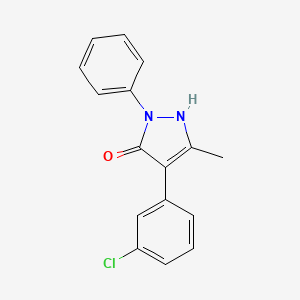

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)